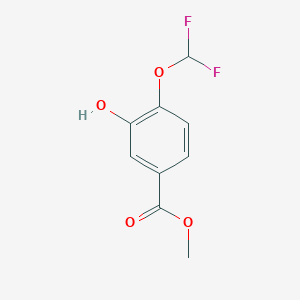

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate

Overview

Description

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1978 and has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and gout.

Scientific Research Applications

Environmental Behavior and Health Implications

Occurrence and Fate in Aquatic Environments Parabens, including derivatives of p-hydroxybenzoic acid, have been widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Studies show that despite wastewater treatments eliminating them relatively well, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Their presence raises concerns about weak endocrine-disrupting capabilities and the need for further research into their toxicity and environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicological Reviews Comprehensive toxicological evaluations of parabens, including methyl paraben, a closely related compound to Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, indicate they are generally non-toxic, non-carcinogenic, and non-mutagenic. However, they can cause contact dermatitis in some individuals upon cutaneous exposure. The mechanism of cytotoxic action may be linked to mitochondrial failure, suggesting a complex interaction with biological systems that warrants further investigation (Soni, Taylor, Greenberg, & Burdock, 2002).

Chemical Properties and Applications

Protein Dynamics and Electrostatics Research into the function of p-hydroxybenzoate hydroxylase, an enzyme involved in the metabolism of p-hydroxybenzoates, sheds light on the intricate dynamic behavior of proteins that facilitate specific and efficient catalysis. This knowledge contributes to understanding how derivatives of p-hydroxybenzoic acid interact with biological systems, highlighting the importance of studying these compounds’ biochemical pathways (Entsch, Cole, & Ballou, 2005).

Analytical Methods for Antioxidant Activity The antioxidant properties of phenolic compounds, including derivatives of p-hydroxybenzoic acid, are of great interest due to their potential health benefits. Various analytical methods have been developed to assess the antioxidant activity of these compounds, contributing to our understanding of their roles in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

methyl 4-(difluoromethoxy)-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYHAEKKPKGTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)